molecular formula C7H5FN2O4 B3043708 2-Amino-6-fluoro-3-nitro-benzoic acid CAS No. 910123-26-1

2-Amino-6-fluoro-3-nitro-benzoic acid

Cat. No. B3043708
M. Wt: 200.12 g/mol
InChI Key: YXZBECCLWLWBKE-UHFFFAOYSA-N
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Patent
US07893267B2

Procedure details

2.0 g (9.9 mmol) of 2,6-difluoro-3-nitro-benzoic acid in methanol and 3.0 g (30.0 mmol) of ammonium acetate was stirred at room temperature for 12 h. The solvent was evaporated and dilute HCl solution was added. The precipitated solid was collected by filtration and washed with water to produce 2-amino-6-fluoro-3-nitro-benzoic acid. LCMS: 201 (M+1)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[C:7]([F:14])[C:3]=1[C:4]([OH:6])=[O:5].C([O-])(=O)C.[NH4+:19]>CO>[NH2:19][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[C:7]([F:14])[C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1[N+](=O)[O-])F
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
dilute HCl solution was added
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C(=CC=C1[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.